3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid
Overview
Description
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Result of Action
Some studies suggest potential antiproliferative activity against certain cell lines
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Future studies should consider these factors to optimize the use of this compound.
Biochemical Analysis
Biochemical Properties
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . Additionally, this compound can form complexes with metal ions, which further influences its biochemical activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it can alter gene expression profiles, leading to changes in the production of key metabolic enzymes and proteins . These changes can result in altered cellular metabolism, affecting the cell’s energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in the electron transport chain, thereby affecting cellular respiration . Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction often involves the formation of covalent bonds with DNA bases, resulting in altered transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites, leading to changes in metabolic flux. For example, it can inhibit the production of reactive oxygen species (ROS) by modulating the activity of enzymes involved in oxidative phosphorylation . These interactions highlight the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . For instance, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can exert its effects on cellular respiration . Similarly, nuclear localization signals can facilitate its transport to the nucleus, where it can interact with DNA and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) and diisopropylethylamine (DIPEA) in a T-mixer .
Industrial Production Methods: Modern industrial methods for synthesizing this compound often employ a three-reactor multistage system with continuous flow, which allows for the reaction to proceed without the isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for tuberculosis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 4-(4-Fluorophenyl)thiazole-2-carboxylic acid
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness: 3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with a variety of biological targets. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIPOVXEAHMJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719210 | |
Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017273-59-4 | |
Record name | 3-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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